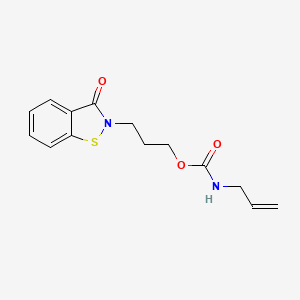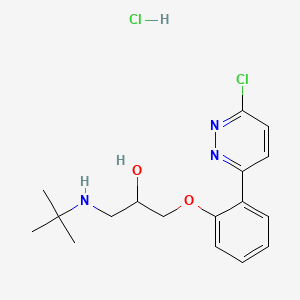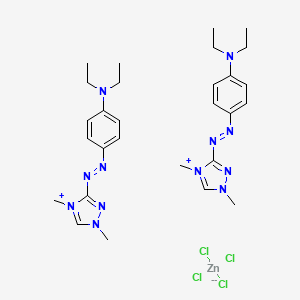
Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is an organic metal complex known for its vibrant red crystalline appearance . This compound is soluble in certain organic solvents like dimethyl sulfoxide and dichloromethane . It is primarily used as a red dye in various industries, including pigments, dyes, plastics, and inks .
Preparation Methods
The synthesis of Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves the reaction of diethylaminobenzene with dimethylhydrazine to form an azo compound, which is then reacted with zinc chloride to produce the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure the formation of the compound with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the azo group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, to form various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) involves its interaction with molecular targets such as proteins and enzymes . The compound’s azo group can form stable complexes with various biomolecules, influencing their activity and function . The pathways involved include binding to active sites and altering the conformation of target molecules .
Comparison with Similar Compounds
Similar compounds to Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) include:
4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole: Known for its high thermal stability and low sensitivity towards impact and friction.
Bis(4-nitropyrazole): Used as an energy bridge in constructing sophisticated tetracyclic frameworks.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Studied for their potential as therapeutic agents and energetic materials.
The uniqueness of Bis(3-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its specific azo group and metal complex structure, which confer distinct chemical and physical properties .
Properties
CAS No. |
84057-69-2 |
|---|---|
Molecular Formula |
C28H42Cl4N12Zn |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H21N6.4ClH.Zn/c2*1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;;;;;/h2*7-11H,5-6H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YEGXODLBFVCXSZ-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



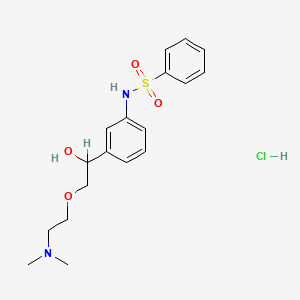

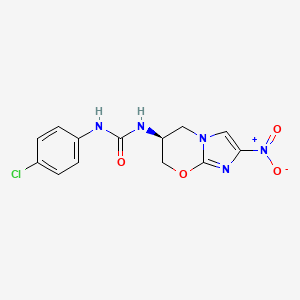


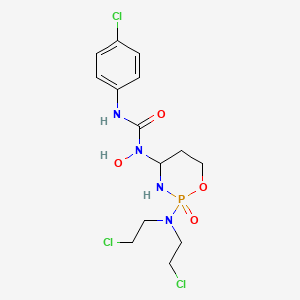
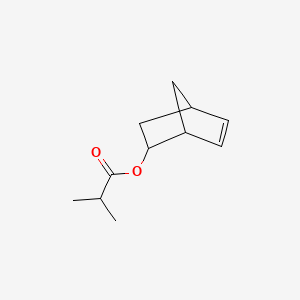
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)



